N-[(5-bromofuran-2-yl)methyl]thiolan-3-amine
Description
N-[(5-bromofuran-2-yl)methyl]thiolan-3-amine is a chemical compound that features a brominated furan ring attached to a thiolan-3-amine group
Properties
IUPAC Name |
N-[(5-bromofuran-2-yl)methyl]thiolan-3-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrNOS/c10-9-2-1-8(12-9)5-11-7-3-4-13-6-7/h1-2,7,11H,3-6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFXPOBWIUDWSPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC1NCC2=CC=C(O2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5-bromofuran-2-yl)methyl]thiolan-3-amine typically involves the bromination of a furan ring followed by the introduction of a thiolan-3-amine group. One common method involves the bromination of furan using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The brominated furan is then reacted with thiolan-3-amine under suitable conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions followed by amination processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[(5-bromofuran-2-yl)methyl]thiolan-3-amine can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Reduction: The bromine atom can be reduced to a hydrogen atom, yielding a non-brominated furan derivative.
Substitution: The bromine atom can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH₃).
Major Products Formed
Oxidation: Furan-2,5-dione derivatives.
Reduction: Non-brominated furan derivatives.
Substitution: Various substituted furan derivatives depending on the nucleophile used.
Scientific Research Applications
N-[(5-bromofuran-2-yl)methyl]thiolan-3-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound can be used in the study of biological pathways and interactions due to its unique structural features.
Industry: Used in the production of advanced materials and as a precursor in various chemical processes.
Mechanism of Action
The mechanism of action of N-[(5-bromofuran-2-yl)methyl]thiolan-3-amine involves its interaction with specific molecular targets. The brominated furan ring can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The thiolan-3-amine group may also play a role in binding to biological molecules, influencing the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-furaldehyde: Another brominated furan derivative with applications in organic synthesis.
N-[(5-bromofuran-2-yl)methyl]cyclopropanamine: A similar compound with a cyclopropane ring instead of a thiolan ring.
5-Bromo-2-furanmethanamine: A related compound with a methanamine group.
Uniqueness
N-[(5-bromofuran-2-yl)methyl]thiolan-3-amine is unique due to the presence of both a brominated furan ring and a thiolan-3-amine group. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
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